molecular formula C12H15NO4S B12214880 Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate

Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate

Cat. No.: B12214880
M. Wt: 269.32 g/mol
InChI Key: NRYUVBJXPRYBEM-UHFFFAOYSA-N
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Description

Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate is a synthetic carbamate derivative characterized by a tetrahydrothiophene ring modified with a sulfone group (1,1-dioxide) and a phenylcarbamate moiety. The sulfone group enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs, while the carbamate moiety may confer bioactivity through acetylcholinesterase inhibition or other mechanisms common to carbamate compounds .

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

phenyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate

InChI

InChI=1S/C12H15NO4S/c14-12(17-11-4-2-1-3-5-11)13-8-10-6-7-18(15,16)9-10/h1-5,10H,6-9H2,(H,13,14)

InChI Key

NRYUVBJXPRYBEM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

Phenyl chloroformate+Thiolan-3-yl-methylamineBasePhenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate+HCl\text{Phenyl chloroformate} + \text{Thiolan-3-yl-methylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Steps

  • Intermediate Synthesis : The thiolan-3-yl-methylamine is synthesized via oxidation of tetrahydrothiophene derivatives.

  • Carbamate Formation : Phenyl chloroformate (1.1–1.3 eq) is added to the amine in anhydrous solvents (e.g., THF, CH₂Cl₂) with a base (e.g., DIEA, Et₃N).

  • Workup : Acidic or aqueous quench followed by extraction and purification.

Table 1: Reaction Conditions and Yields

ReagentSolventBaseTemperatureYield (%)Source
Phenyl chloroformateTHFDIEA0–25°C80–85
Phenyl chloroformateCH₂Cl₂Et₃NRT75–80

Method 2: Alkoxycarbonylation with Mixed Carbonates

Mixed carbonates like DPC enable high-yielding carbamate formation without requiring phosgene.

Reaction Scheme

DPC+Thiolan-3-yl-methyl alcoholBaseMixed carbonate\text{DPC} + \text{Thiolan-3-yl-methyl alcohol} \xrightarrow{\text{Base}} \text{Mixed carbonate}
Mixed carbonate+PhenylamineBaseTarget carbamate+Byproducts\text{Mixed carbonate} + \text{Phenylamine} \xrightarrow{\text{Base}} \text{Target carbamate} + \text{Byproducts}

Key Steps

  • Mixed Carbonate Formation : DPC reacts with thiolan-3-yl-methyl alcohol in the presence of a base (e.g., K₂CO₃).

  • Carbamate Synthesis : The mixed carbonate reacts with phenylamine under mild conditions (0–50°C).

Table 2: Optimization of Alkoxycarbonylation

ReagentBaseTemperatureYield (%)Source
DPCK₂CO₃20–50°C85–90
DPCTriethylamineRT80–85

Method 3: Methyl Isocyanate-Mediated Synthesis

Methyl isocyanate, generated from phenyl-N-methyl urethane decomposition, reacts with phenol derivatives.

Reaction Scheme

Phenyl-N-methyl urethaneHeatMethyl isocyanate+Phenol\text{Phenyl-N-methyl urethane} \xrightarrow{\text{Heat}} \text{Methyl isocyanate} + \text{Phenol}
Methyl isocyanate+Thiolan-3-yl-methyl alcoholBaseTarget carbamate\text{Methyl isocyanate} + \text{Thiolan-3-yl-methyl alcohol} \xrightarrow{\text{Base}} \text{Target carbamate}

Key Steps

  • Isocyanate Generation : Phenyl-N-methyl urethane is thermally decomposed at 180–220°C under reduced pressure.

  • Carbamate Formation : Methyl isocyanate reacts with thiolan-3-yl-methyl alcohol in inert solvents (e.g., toluene) with a catalyst (e.g., organotin compounds).

Table 3: Thermal Decomposition Parameters

Temperature (°C)Pressure (mmHg)Residence Time (h)Yield (%)Source
210Normal0.5–385–90
2202001–280–85

Method 4: Nucleophilic Substitution with Carbamoyl Halides

Carbamoyl halides (e.g., methyl carbamoyl chloride) undergo substitution reactions with amines.

Reaction Scheme

Carbamoyl chloride+Thiolan-3-yl-methylamineBaseTarget carbamate+HCl\text{Carbamoyl chloride} + \text{Thiolan-3-yl-methylamine} \xrightarrow{\text{Base}} \text{Target carbamate} + \text{HCl}

Key Considerations

  • Base Selection : Strong bases (e.g., NaH, KOH) enhance nucleophilicity but may cause side reactions.

  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Comparative Analysis of Methods

MethodReagentsYield (%)AdvantagesLimitations
Phenyl chloroformatePhenyl chloroformate, DIEA75–85High purity, mild conditionsHazardous reagent handling
DPC alkoxycarbonylationDPC, K₂CO₃85–90Phosgene-free, scalableRequires anhydrous conditions
Methyl isocyanateMethyl isocyanate, toluene80–85Industrial feasibilityHigh-temperature decomposition
Carbamoyl chlorideCarbamoyl chloride, NaH70–75Fast reaction ratesSide reactions with bases

Challenges and Optimization Strategies

  • Stereochemical Control : The thiolan ring’s stereochemistry (e.g., trans vs. cis) requires chiral catalysts or enantioselective reagents.

  • Side Reactions : Hofmann rearrangement or urea formation can be mitigated by optimizing temperature and stoichiometry.

  • Purification : Crystallization or chromatography is essential to isolate the carbamate from byproducts.

Applications in Medicinal Chemistry

Derivatives of this compound are explored as HIV protease inhibitors and enzyme modulators due to their structural complexity and bioactivity .

Chemical Reactions Analysis

PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group, where electrophiles like halogens can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.

    Industry: It is used in the production of polymers and other materials where carbamate linkages are required for specific properties.

Mechanism of Action

The mechanism of action of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The thiolane ring may also interact with cellular components, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related carbamates:

Compound Name Key Structural Features Identified Uses References
Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate Tetrahydrothiophene sulfone (1,1-dioxide) core, phenylcarbamate side chain Not explicitly stated (inferred agrochemical use) N/A
Methyl (3-hydroxyphenyl)-carbamate Hydroxyphenyl group, methyl ester linkage General industrial/chemical use
1-Methylethyl (3-chloro-4-methoxyphenyl)carbamate (Chlorpropham) Chloro-methoxyphenyl group, isopropyl ester Plant growth regulator, sprout inhibitor
Dimethyl (1,2-phenylenebis(iminocarbonothioyl)) bis(carbamate) (Thiophanate-methyl) Bis-carbamate with thiourea linkage Fungicide
Dimethyl (1,2-phenylenebis(iminocarbonyl)) bis(carbamate) (Allophanate) Bis-carbamate with urea linkage Experimental use (limited commercial data)
Key Observations:
  • Sulfone vs.
  • Bis-Carbamates : Thiophanate-methyl and allophanate feature dual carbamate groups, enabling broader fungicidal activity through multi-site inhibition, whereas the target compound’s single carbamate may limit its mechanism to targeted enzyme interactions .

Pharmacokinetic and Toxicological Profiles

  • Metabolism: The sulfone group in the target compound likely slows metabolic degradation compared to non-sulfonated analogs like Methyl (3-hydroxyphenyl)-carbamate, which may undergo faster hydroxylation or ester hydrolysis .
  • Data for the target compound is lacking, but sulfone derivatives often exhibit reduced acute toxicity compared to sulfur-containing analogs.

Biological Activity

Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate is a carbamate compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H15_{15}NO4_4S, with a molecular weight of 269.32 g/mol. The compound features a phenyl group linked to a carbamate moiety and a thiolane ring with dioxo substitutions. Its synthesis typically involves the reaction of phenyl isocyanate with a thiolane derivative in the presence of solvents like dichloromethane and catalysts such as triethylamine.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with enzyme active sites, thereby inhibiting specific enzymes or receptors. This interaction can block substrate access and alter metabolic pathways, which may be crucial in its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including drug-resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Comparative Analysis of Antimicrobial Efficacy

Compound NameTypeActivity AgainstReference
This compoundCarbamateGram-positive bacteria (e.g., MRSA)
CarbarylCarbamateVarious insects
PropoxurCarbamateInsects (cholinesterase inhibitor)

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

One notable study investigated the effects of this compound on cancer cell lines. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50_{50} value indicating effective concentration levels for inducing cell death.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects associated with carbamates. Carbamates can lead to cholinergic toxicity due to their reversible inhibition of acetylcholinesterase. Symptoms may include respiratory distress and neurological effects if ingested in high doses .

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